N~4~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, sulfonamide group, and the trifluoroethoxybenzyl moiety. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and trifluoroethanol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the methoxy group.
Reduction: Reduction reactions can occur at the sulfonamide group or other functional groups.
Substitution: Substitution reactions are common, especially at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound may exhibit similar activities.
Medicine
In medicine, compounds like this are investigated for their potential therapeutic effects. They may be explored as candidates for drug development, particularly for diseases where pyrazole derivatives have shown efficacy.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and other applications where their unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action for N4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-sulfonamide: A simpler analog with similar core structure.
N-(4-Methoxybenzyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide: Another related compound with different substituents.
Uniqueness
What sets N4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE apart is its trifluoroethoxybenzyl group, which may impart unique chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to specific targets.
Properties
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)-N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-1,5-dimethylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N5O4S/c1-13-16(11-26(3)25-13)28(33(29,30)19-9-24-27(4)14(19)2)10-15-6-7-17(18(8-15)31-5)32-12-20(21,22)23/h6-9,11H,10,12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYUQHMOODXSGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N(CC2=CC(=C(C=C2)OCC(F)(F)F)OC)C3=CN(N=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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